molecular formula C11H10F3N3O B12087282 [3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol

[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol

Cat. No.: B12087282
M. Wt: 257.21 g/mol
InChI Key: ASWRVCZIWCVJBA-UHFFFAOYSA-N
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Description

[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol: is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper salts.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and microwave-assisted synthesis can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of [3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone.

    Reduction: Formation of [3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound’s trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. It is investigated for its potential use in treating various diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to modulation of their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: Contains a trifluoromethyl group and is used as an anti-inflammatory drug.

    Bicalutamide: Contains a trifluoromethyl group and is used in the treatment of prostate cancer.

Uniqueness: The uniqueness of [3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol lies in its combination of a trifluoromethyl group with a pyrazole ring and phenylmethanol moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

[3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)10-9(15)5-17(16-10)8-3-1-2-7(4-8)6-18/h1-5,18H,6,15H2

InChI Key

ASWRVCZIWCVJBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C(=N2)C(F)(F)F)N)CO

Origin of Product

United States

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